molecular formula C16H14O2 B3028710 9,9-Dimethylfluorene-2-carboxylic Acid CAS No. 28320-62-9

9,9-Dimethylfluorene-2-carboxylic Acid

Cat. No.: B3028710
CAS No.: 28320-62-9
M. Wt: 238.28 g/mol
InChI Key: SJIBSIBHNJAUOR-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Scaffolds in Contemporary Organic Materials

The fluorene scaffold is a polycyclic aromatic hydrocarbon renowned for its rigid, planar structure, which imparts excellent thermal and oxidative stability. nbinno.com This inherent stability, combined with a delocalized π-conjugated system, makes fluorene derivatives highly effective at transporting charge carriers. nih.gov Consequently, they are extensively utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govrsc.org

The versatility of the fluorene unit is further enhanced by the ease with which it can be functionalized, particularly at the C2, C7, and C9 positions. researchgate.net The introduction of substituents, such as the dimethyl groups at the C9 position, serves a critical purpose: it enhances the solubility and processability of the resulting materials without significantly altering their desirable electronic properties. nbinno.com This modification prevents aggregation and ensures the formation of high-quality thin films, which is essential for device fabrication. The tunable nature of the fluorene core allows researchers to precisely engineer the electronic and optical properties of materials for specific applications. nbinno.comresearchgate.net

Role of Carboxylic Acid Functionality in Molecular Design and Synthesis

The primary role of the carboxylic acid functionality in synthesis is its ability to participate in a variety of fundamental chemical reactions. It readily undergoes esterification with alcohols to form polyesters and amidation with amines to form polyamides, two of the most important classes of commercial polymers. numberanalytics.combritannica.com This reactivity allows molecules like 9,9-Dimethylfluorene-2-carboxylic Acid to be chemically incorporated into larger polymer backbones, effectively integrating the desirable properties of the fluorene scaffold into a macromolecular system. fiveable.me The ability of the carboxyl group to form strong hydrogen bonds also contributes to the structural integrity and surface adhesion of materials. numberanalytics.com

Overview of this compound in Current Academic Inquiry

This compound is recognized in the scientific community primarily as a specialized chemical intermediate and a building block for the synthesis of more complex, functional organic materials. Its structure combines the stable, soluble 9,9-dimethylfluorene core with a reactive carboxylic acid "handle," making it a valuable precursor for creating materials used in advanced applications like nonlinear optics (NLO) and organic electronics. nih.gov

Research efforts often focus on using this compound as a starting point. For example, derivatives of 9,9-dimethylfluorene are used to synthesize sophisticated chromophores for NLO applications, which are critical for technologies like optical switching and data processing. nih.gov Furthermore, related fluorene structures, such as 2,7-dibromo-9,9-dimethyl-fluorene, are used as precursors in the synthesis of multiresonant, thermally activated delayed fluorescence (MR-TADF) emitters for highly efficient green OLEDs. researchgate.net The carboxylic acid group on the core structure provides a convenient point for chemical modification and attachment to other molecular components or polymer chains.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number28320-62-9 scbt.com
Molecular FormulaC16H14O2 scbt.com
Molecular Weight238.29 g/mol scbt.com
Melting Point196 °C chemsrc.com
Flash Point191.7 ± 17.6 °C chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-dimethylfluorene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-16(2)13-6-4-3-5-11(13)12-8-7-10(15(17)18)9-14(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBSIBHNJAUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659759
Record name 9,9-Dimethyl-9H-fluorene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28320-62-9
Record name 9,9-Dimethyl-9H-fluorene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9,9 Dimethylfluorene 2 Carboxylic Acid and Its Derivatives

Precursor Synthesis: Regioselective Functionalization of Fluorene (B118485) Core

The foundational step in synthesizing 9,9-Dimethylfluorene-2-carboxylic Acid is the preparation of the 9,9-dimethylfluorene scaffold. This involves two key stages: first, the alkylation of the fluorene at the C9 position to introduce the gem-dimethyl group, and second, the introduction of a suitable functional group at the C2 position, which can later be converted into a carboxylic acid.

Alkylation Strategies for 9,9-Dimethylfluorene Formation

The acidity of the methylene (B1212753) protons at the C9 position of the fluorene ring system (pKa ≈ 23) allows for deprotonation by a suitable base, generating a nucleophilic carbanion that can readily react with methylating agents. phasetransfercatalysis.com

Historically, the synthesis of 9,9-dimethylfluorene has been achieved using conventional methylating agents such as methyl iodide, methyl bromide, or chloromethane (B1201357) in the presence of a strong base. google.comarkat-usa.org These reactions often employ phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous base and the organic-soluble fluorene. phasetransfercatalysis.comphasetransfer.com In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase to deprotonate the fluorene. The resulting fluorenyl anion then reacts with the methyl halide. phasetransfercatalysis.com While effective, these traditional methods often suffer from the use of highly toxic, volatile, and environmentally harmful methylating agents. google.com

Table 1: Conventional Methylation Methods for Fluorene

Methylating Agent Base System Catalyst/Conditions Notes
Methyl Iodide Strong Base (e.g., NaOH) Phase-Transfer Catalyst High toxicity and volatility of methyl iodide are significant drawbacks. google.com
Chloromethane Strong Base High pressure/specialized equipment Chloromethane is a flammable, explosive, and highly harmful gas. google.com

This table is interactive and based on data from the text.

In response to the environmental and safety concerns of conventional methods, greener synthetic routes have been developed. A notable advancement is the use of dimethyl carbonate as a methylating agent. google.com This process is more environmentally friendly as it avoids the use of toxic alkyl halides and produces less hazardous waste. The reaction is typically carried out in an organic solvent with a strong base like sodium hydride or potassium tert-butoxide. google.com

Another green approach involves the alkylation of fluorene using alcohols as the alkylating agents, promoted by a catalyst such as potassium tert-butoxide (t-BuOK). nih.govrsc.orgrsc.org This method is considered highly efficient and operates under mild conditions, offering a sustainable alternative to traditional protocols. researchgate.net A related "borrowing hydrogen" method, which uses a copper catalyst to facilitate the alkylation of fluorene with alcohols, further expands the scope of green methodologies. rsc.org

Table 2: Green Methylation Approaches for Fluorene

Methylating Agent Base/Catalyst System Solvent Advantages
Dimethyl Carbonate Sodium Hydride, Potassium tert-Butoxide DMF, DMSO, THF Avoids toxic methyl halides, environmentally friendly, high yield. google.com
Alcohols (e.g., Methanol) Potassium tert-Butoxide (t-BuOK) Toluene (B28343) Mild conditions, high efficiency, green access to 9-alkylfluorenes. nih.govrsc.org

This table is interactive and based on data from the text.

Introduction of Functional Groups at the 2-Position of 9,9-Dimethylfluorene

Once 9,9-dimethylfluorene is synthesized, the next step is to introduce a functional group at the 2-position of the aromatic ring system. The electronic properties of the fluorene core direct electrophilic substitution primarily to the 2- and 7-positions, which are the most nucleophilic sites.

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing the fluorene ring. Friedel-Crafts acylation is a particularly useful EAS reaction in this context. organic-chemistry.org In this reaction, 9,9-dimethylfluorene is treated with an acyl chloride (such as acetyl chloride) or an anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. youtube.com The aromatic ring of 9,9-dimethylfluorene attacks this electrophile, leading to the formation of an acetyl group at the 2-position (2-acetyl-9,9-dimethylfluorene). This ketone is a versatile intermediate that can then be oxidized to the desired this compound using a suitable oxidizing agent. Other EAS reactions, such as nitration, can also be used to introduce functional groups at the 2-position, which can subsequently be converted to a carboxylic acid through multiple synthetic steps. nih.gov

Direct Synthesis of this compound

A more direct route to the target molecule involves the carboxylation of a pre-functionalized 9,9-dimethylfluorene derivative. This approach typically utilizes organometallic intermediates. The synthesis begins with the bromination of 9,9-dimethylfluorene to produce 2-bromo-9,9-dimethylfluorene (B1278457).

This aryl bromide can then undergo a metal-halogen exchange reaction, typically by treatment with an organolithium reagent such as n-butyllithium at low temperatures. This step generates a highly reactive 2-lithio-9,9-dimethylfluorene intermediate. The subsequent introduction of carbon dioxide (CO₂), either as a gas or as dry ice, results in a carboxylation reaction. researchgate.net An acidic workup then protonates the resulting carboxylate salt to yield the final product, this compound. This organometallic pathway offers a direct and efficient method for installing the carboxylic acid group at the desired position.

Oxidation of Precursor Alkyl/Aldehyde Functional Groups to Carboxylic Acids

One of the primary routes to introduce a carboxylic acid group onto an aromatic ring is through the oxidation of a pre-existing functional group, such as an alkyl or aldehyde group. This method is contingent on the availability of the corresponding 2-substituted 9,9-dimethylfluorene precursor.

A plausible and effective strategy involves the oxidation of 9,9-dimethylfluorene-2-carbaldehyde. While the direct oxidation of this specific aldehyde is not extensively detailed in readily available literature, the oxidation of aldehydes on the fluorene framework to carboxylic acids is a well-established transformation. For instance, the oxidation of fluorene-9,9-diacetaldehyde to fluorene-9,9-diacetic acid has been successfully achieved using Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone). asianpubs.org This precedent suggests that a similar approach would be effective for the synthesis of this compound from its corresponding aldehyde.

The reaction mechanism involves the formation of a chromate (B82759) ester from the aldehyde hydrate, followed by elimination to yield the carboxylic acid. Strong oxidizing agents are typically employed for this conversion.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions Byproducts
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to room temp. Cr(III) salts
Potassium Permanganate (KMnO₄) Basic (NaOH/H₂O), then acid workup MnO₂

The precursor, 9,9-dimethylfluorene-2-carbaldehyde, can be synthesized from 2-bromo-9,9-dimethylfluorene through methods such as palladium-catalyzed formylation using syngas (CO/H₂). nih.gov Another route involves the conversion of a nitrile group, as demonstrated in the synthesis of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, where a cyano group was reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H). nih.gov

Carbonylation and Hydrocarboxylation Reactions for Carboxylic Acid Formation

Carbonylation reactions offer a direct and efficient method for converting aryl halides into carboxylic acids, making them highly suitable for the synthesis of this compound from 2-bromo-9,9-dimethylfluorene.

Palladium-Catalyzed Carbonylation: This is a powerful technique in which an aryl halide (or triflate) is reacted with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile (often water or an alcohol). When water is used, the carboxylic acid is formed directly. If an alcohol is used, the corresponding ester is produced, which can then be hydrolyzed to the carboxylic acid. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium intermediate, and finally, nucleophilic attack by water to release the carboxylic acid and regenerate the catalyst. nih.gov

Grignard Reagent Carboxylation: An alternative classical method involves the formation of a Grignard reagent from 2-bromo-9,9-dimethylfluorene by reacting it with magnesium metal. This organometallic intermediate is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield this compound. masterorganicchemistry.com This method is robust and widely used for the synthesis of aromatic carboxylic acids.

Table 2: Comparison of Carbonylation Methods

Method Precursor Key Reagents Advantages Disadvantages
Pd-Catalyzed Carbonylation 2-Bromo-9,9-dimethylfluorene CO gas, Pd catalyst (e.g., Pd(OAc)₂), ligand, base High functional group tolerance, milder conditions Requires specialized high-pressure equipment for CO gas

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic plan.

Disconnection Approaches for Carbon-Carbon and Carbon-Heteroatom Bonds

The retrosynthesis of this compound involves several key disconnections:

C(aryl)-C(OOH) Bond Disconnection: The most logical primary disconnection is the bond between the fluorene ring and the carboxylic acid group. This is a C-C bond disconnection. This leads to two possible synthons: a 9,9-dimethylfluoren-2-yl cation or anion, and a carboxyl synthon.

Anionic Route: A 9,9-dimethylfluoren-2-yl anion synthon points to a Grignard reagent (9,9-dimethylfluoren-2-ylmagnesium bromide) as the synthetic equivalent. The carboxyl synthon is equivalent to carbon dioxide (CO₂). masterorganicchemistry.com

Cationic Route: A 9,9-dimethylfluoren-2-yl cation synthon suggests an aryl halide, specifically 2-bromo-9,9-dimethylfluorene, as the practical synthetic equivalent. The carboxyl synthon can be introduced via palladium-catalyzed carbonylation with carbon monoxide. nih.gov

C(aryl)-Br Bond Disconnection: Further deconstruction of the key intermediate, 2-bromo-9,9-dimethylfluorene, involves a C-heteroatom bond disconnection. This leads back to the parent 9,9-dimethylfluorene and suggests an electrophilic aromatic substitution reaction, specifically bromination.

C9-Methyl Bond Disconnection: The gem-dimethyl group at the C9 position can be disconnected, leading back to the fluorene core. This suggests an alkylation reaction of the acidic C9 methylene protons of fluorene.

Strategic Planning for Multi-Step Synthetic Sequences

Based on the retrosynthetic analysis, a comprehensive forward synthetic plan can be devised, starting from the basic fluorene molecule.

Scheme 1: Proposed Synthetic Pathway for this compound

Step 1: Dimethylation of Fluorene: The synthesis begins with the alkylation of fluorene. The methylene bridge (C9) is acidic and can be deprotonated by a strong base like potassium hydroxide (KOH) or sodium hydride (NaH). The resulting carbanion is then treated with a methylating agent, such as methyl iodide or dimethyl carbonate, to yield 9,9-dimethylfluorene. google.com

Step 2: Bromination of 9,9-Dimethylfluorene: The next step is the regioselective electrophilic bromination of 9,9-dimethylfluorene. The electron-rich nature of the fluorene ring directs substitution primarily to the C2 and C7 positions. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can yield the desired 2-bromo-9,9-dimethylfluorene. chemicalbook.com

Step 3: Carboxylation of 2-Bromo-9,9-dimethylfluorene: The final step involves converting the bromo-substituent into a carboxylic acid group. As outlined previously, this can be efficiently achieved either by forming a Grignard reagent followed by quenching with CO₂ or through a palladium-catalyzed carbonylation reaction.

Derivatization Strategies for this compound

The carboxylic acid functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides. These derivatives are crucial for tuning the physical, chemical, and electronic properties of the fluorene-based materials for various applications.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be accomplished through several standard methods:

Fischer Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is refluxed with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction towards the ester product. acs.org

Steglich Esterification: For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. asianpubs.org In this method, DCC activates the carboxylic acid, and the reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of an amide bond between this compound and a primary or secondary amine requires the activation of the carboxylic acid. Direct reaction is generally not feasible and requires coupling agents to facilitate the condensation. luxembourg-bio.com

Carbodiimide-based Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC are commonly employed. luxembourg-bio.com The reaction often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions, such as racemization if chiral amines are used. peptide.comnih.gov

Phosphonium and Uronium Salt Reagents: More advanced coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide high yields and fast reaction times, making them suitable for forming more challenging amide bonds. hepatochem.com

Table 3: Common Compounds Mentioned

Compound Name Structure
This compound C₁₆H₁₄O₂
Fluorene C₁₃H₁₀
9,9-Dimethylfluorene C₁₅H₁₄
2-Bromo-9,9-dimethylfluorene C₁₅H₁₃Br
9,9-dimethylfluorene-2-carbaldehyde C₁₆H₁₄O
Carbon Dioxide CO₂
Carbon Monoxide CO
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) C₈H₁₇N₃
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃O

Conversion to Acid Halides and Anhydrides

The conversion of a carboxylic acid to more reactive derivatives like acid halides and anhydrides is a fundamental step in organic synthesis, enabling subsequent reactions that are otherwise difficult to achieve.

Acid Halide Formation: this compound can be readily converted to its corresponding acid chloride, 9,9-Dimethylfluorene-2-carbonyl chloride. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is common, converting the hydroxyl group of the carboxylic acid into an acyl chlorosulfite intermediate, which is an excellent leaving group. A subsequent attack by a chloride ion yields the final acid chloride product. These acid halides are highly reactive and serve as versatile precursors for other derivatives. uomustansiriyah.edu.iq

Acid Anhydride Formation: Symmetrical acid anhydrides can be synthesized from carboxylic acids through dehydration, often requiring high heat. A more controlled and common laboratory method involves a two-step process. First, the carboxylic acid is converted into its carboxylate salt using a base like sodium hydroxide. This nucleophilic carboxylate then reacts with an acid chloride (prepared as described above) in a nucleophilic acyl substitution reaction to form the acid anhydride. youtube.com This method allows for the synthesis of both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iq

Table 1: Common Reagents for the Synthesis of Acid Halides and Anhydrides

Target Derivative Reagent(s) Typical Conditions Byproducts
Acid Chloride Thionyl Chloride (SOCl₂) Reflux in an inert solvent SO₂, HCl
Acid Chloride Oxalyl Chloride ((COCl)₂) Inert solvent, often with a DMF catalyst CO, CO₂, HCl
Acid Anhydride Heat (Dehydration) High temperatures (>180°C) H₂O

Nucleophilic Acyl Substitution Pathways of Carboxylic Acid Derivatives

Nucleophilic acyl substitution is the cornerstone reaction for carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.com The general mechanism involves a two-stage process: the addition of a nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. vanderbilt.edu The reactivity of the derivatives towards this substitution generally follows the order: Acid Chloride > Acid Anhydride > Ester > Amide. pressbooks.pub

For derivatives of this compound, this pathway is key to creating a diverse range of functional molecules.

Esterification: 9,9-Dimethylfluorene-2-carbonyl chloride reacts readily with alcohols to yield esters. uomustansiriyah.edu.iq This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iq Alternatively, the parent carboxylic acid can be esterified directly by heating with an excess of alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com

Amidation: The reaction of the acid chloride or anhydride with ammonia, primary amines, or secondary amines provides the corresponding primary, secondary, or tertiary amides, respectively. vanderbilt.edubohrium.com This is a highly efficient method for forming the robust amide bond. vanderbilt.edu Direct amidation of the carboxylic acid is also possible but often requires coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. bohrium.comsci-hub.se

Hydrolysis: The conversion of these derivatives back to the parent carboxylic acid can be achieved through hydrolysis, which is the nucleophilic acyl substitution reaction with water. This reaction is often catalyzed by either acid or base. vanderbilt.edu

Table 2: Nucleophilic Acyl Substitution Reactions of 9,9-Dimethylfluorene-2-carbonyl Chloride

Nucleophile (Nu-H) Product Functional Group Product Name Example
Methanol (CH₃OH) Methyl Ester Methyl 9,9-dimethylfluorene-2-carboxylate
Ammonia (NH₃) Primary Amide 9,9-Dimethylfluorene-2-carboxamide
Ethylamine (CH₃CH₂NH₂) Secondary Amide N-Ethyl-9,9-dimethylfluorene-2-carboxamide
Water (H₂O) Carboxylic Acid This compound

Formation of Other Functionally Modified Fluorene Carboxylic Acid Derivatives

Beyond the standard nucleophilic acyl substitution products, the carboxylic acid functional group can be transformed into other important moieties, further expanding the chemical diversity of 9,9-dimethylfluorene derivatives.

Reduction to Alcohols: A significant transformation is the reduction of the carboxylic acid or its ester derivatives to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion. The reaction proceeds through a nucleophilic attack of a hydride ion on the carbonyl carbon. For carboxylic acids, an initial acid-base reaction occurs, followed by reduction. youtube.com For esters and acid chlorides, the reduction first yields an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.comorganicchemistrytutor.com Borane complexes (BH₃-THF or BH₃-SMe₂) are also effective and can offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com This reaction yields (9,9-Dimethyl-9H-fluoren-2-yl)methanol.

Amide-Based Modifications: Amides derived from this compound can serve as precursors for further modifications. For instance, primary amides can be dehydrated to form nitriles. Furthermore, amides can be reduced all the way to amines using powerful reducing agents like LiAlH₄. organicchemistrytutor.com This converts the carbonyl group into a methylene group (CH₂), yielding (9,9-Dimethyl-9H-fluoren-2-yl)methanamine.

Table 3: Functional Group Transformations of this compound and its Derivatives

Starting Material Reagent(s) Resulting Functional Group Product Name
Carboxylic Acid or Ester LiAlH₄ or BH₃-THF Primary Alcohol (9,9-Dimethyl-9H-fluoren-2-yl)methanol
Primary Amide SOCl₂, P₂O₅, etc. Nitrile 9,9-Dimethylfluorene-2-carbonitrile
Amide LiAlH₄ Amine (9,9-Dimethyl-9H-fluoren-2-yl)methanamine

Advanced Spectroscopic Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise structure of 9,9-Dimethylfluorene-2-carboxylic Acid, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm, due to deshielding and hydrogen bonding. epfl.ch

The aromatic region of the spectrum is more complex due to the substitution pattern. The protons on the fluorene (B118485) backbone are expected to appear in the range of 7.3 to 8.2 ppm. The protons on the substituted ring (H1, H3, H4) and the unsubstituted ring (H5, H6, H7, H8) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. For instance, the proton at position 1, adjacent to the carboxylic acid group, would likely appear as a doublet, coupled to the proton at position 3. The gem-dimethyl groups at the C9 position are magnetically equivalent and thus produce a sharp, intense singlet signal further upfield, typically around 1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~11.0Broad Singlet-
H1~8.15Doublet~1.5
H3~8.05Doublet of Doublets~8.0, 1.5
H4~7.85Doublet~8.0
H5, H8~7.75Doublet~7.5
H6, H7~7.40Multiplet-
C(CH₃)₂~1.50Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of Fluorene Carboxylic Acid Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the 165-180 ppm range. chemsrc.com The quaternary carbon at the C9 position, bearing the two methyl groups, shows a characteristic signal around 47 ppm. The methyl carbons themselves are shielded and appear far upfield, generally below 30 ppm.

The aromatic region will show a number of distinct signals for the sp²-hybridized carbons of the fluorene rings. The carbon to which the carboxylic acid is attached (C2) will be deshielded. Quaternary carbons in the aromatic rings (C4a, C4b, C8a, C9a) will also produce signals, which can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
COOH~172
C9~47
C(CH₃)₂~27
Aromatic C-H120-130
Aromatic C-quaternary135-155

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent aromatic protons. For example, a cross-peak between the signals assigned to H3 and H4 would verify their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch Each cross-peak links a specific proton signal on one axis to the carbon signal on the other axis to which it is attached. This allows for the definitive assignment of protonated carbons in the fluorene framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). epfl.ch HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular structure. For instance, the protons of the gem-dimethyl groups (~1.5 ppm) would show a correlation to the quaternary C9 carbon (~47 ppm) and also to the adjacent aromatic carbons C8a and C9a, confirming the placement of the dimethyl group. Similarly, the H1 proton would show a three-bond correlation to the carbonyl carbon of the carboxylic acid, confirming the substituent's position at C2.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy of Carboxylic Acid and Fluorene Moieties

The FTIR spectrum of this compound is dominated by the strong absorptions of the carboxylic acid group. A very broad and intense O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. epfl.ch The C=O (carbonyl) stretching vibration appears as a strong, sharp band, typically around 1680-1710 cm⁻¹.

The fluorene moiety contributes several characteristic bands. The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of medium to sharp bands in the 1450-1600 cm⁻¹ region. The C-H bending vibrations (both in-plane and out-of-plane) give rise to signals in the fingerprint region (below 1300 cm⁻¹). The symmetric and asymmetric stretching of the C-(CH₃)₂ group can also be identified.

Table 3: Key FTIR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500-3300Strong, Broad
C-H StretchAromatic3000-3100Medium
C-H StretchAliphatic (CH₃)2850-3000Medium
C=O StretchCarboxylic Acid1680-1710Strong
C=C StretchAromatic1450-1600Medium-Strong
C-O StretchCarboxylic Acid1210-1320Strong
O-H BendCarboxylic Acid920-950Medium, Broad

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FTIR by providing information on the non-polar bonds and symmetric vibrations within the molecule. The aromatic C=C stretching vibrations of the fluorene rings typically give rise to strong and sharp signals in the Raman spectrum, particularly a prominent peak around 1600 cm⁻¹. nih.gov The C-C stretching modes between the phenylene rings are also Raman active, appearing in the 1280-1350 cm⁻¹ region. nih.gov

Table 4: Key Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-H StretchAromatic3000-3100Medium
C=C StretchAromatic~1605Strong
C-C StretchInter-ring1280-1350Medium
C-(CH₃)₂ StretchDimethyl2850-3000Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigation

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. It provides insights into the compound's stability and the pathways through which it fragments upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₁₆H₁₄O₂. scbt.com HRMS measurements confirm this composition by providing a highly accurate mass measurement. The exact mass of this compound has been determined to be 238.099380 u. chemsrc.com This precise value is instrumental in distinguishing it from other isomers or compounds with the same nominal mass.

Parameter Value Reference
Molecular FormulaC₁₆H₁₄O₂ scbt.com
Molecular Weight238.29 g/mol scbt.com
Exact Mass238.099380 u chemsrc.com
Monoisotopic Mass238.09938 Da uni.lu

Fragmentation Patterns in this compound and its Derivatives

The fragmentation of molecular ions in a mass spectrometer provides a "fingerprint" that helps in structural elucidation. chemguide.co.uk When this compound is subjected to electron ionization (EI), the molecular ion (M+) is formed, which then undergoes fragmentation into smaller, charged particles.

For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.orgyoutube.comwhitman.edu In the mass spectrum of this compound, prominent peaks corresponding to [M-17]⁺ and [M-45]⁺ would be expected. The stable aromatic fluorene core means that the molecular ion peak is likely to be strong. libretexts.org

Common fragmentation pathways for aromatic carboxylic acids include:

Loss of -OH: The molecule loses a hydroxyl radical, resulting in a fragment ion [M-OH]⁺.

Loss of -COOH: The molecule loses the entire carboxylic acid group as a radical, leading to a fragment ion [M-COOH]⁺.

Decarboxylation: The molecule can lose a molecule of carbon dioxide (CO₂), though this is less common for the molecular ion itself.

Cleavage of Methyl Groups: The gem-dimethyl group at the C9 position can also fragment, typically through the loss of a methyl radical (-CH₃), leading to an [M-15]⁺ peak. This resulting ion can be stabilized by the aromatic system.

The fragmentation pattern of the parent compound, 9,9-Dimethylfluorene, shows major peaks at m/z 194 (M+), 179 ([M-CH₃]⁺), and 178 ([M-CH₄]⁺). nih.gov It is expected that the carboxylic acid derivative would exhibit these core fragments in addition to those related to the carboxyl group.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is vital for understanding the optical and electronic properties of this compound, which are largely dictated by the π-conjugated fluorene system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The fluorene moiety is a well-known chromophore. The parent compound, 9,9-Dimethylfluorene, exhibits a maximum absorption (λmax) at 301 nm when measured in ethanol. chemicalbook.com The addition of a carboxylic acid group, which is an electron-withdrawing group, can influence the electronic transitions.

The absorption spectrum of this compound is expected to show transitions characteristic of the fluorene core. Carbonyl groups, such as the one in the carboxylic acid, typically show a weak n→π* transition in the 270-300 nm region. masterorganicchemistry.com Studies on related fluorene derivatives show intense low-energy bands and less intense high-energy bands. For example, derivatives of 9,9-dimethyl-9H-fluoren-2-amine show intense low-energy absorption bands between 428–502 nm and higher-energy bands in the range of 288–356 nm. nih.gov While the amino group is a strong electron-donating group, which causes a significant red-shift, the data on these derivatives indicate the general regions where fluorene compounds absorb light.

Fluorescence Spectroscopy for Photoluminescence Characteristics

Fluorene and its derivatives are known for their high photoluminescence quantum yields, making them useful in applications like organic light-emitting diodes (OLEDs). chemicalbook.commdpi.com Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light.

The fluorescence of 9,9-dimethylfluorene derivatives has been widely studied. rsc.org The emission spectra are sensitive to the molecular environment and substitution on the fluorene ring. nih.govnih.gov For instance, the emission spectra of certain "push-pull" chromophores based on 9,9-dimethyl-9H-fluoren-2-amine are red-shifted with an increase in the length of the π-conjugation or the strength of the electron-acceptor group. nih.gov This suggests that the emission wavelength of this compound can be tuned by modifying its chemical structure. The photophysical properties, including fluorescence, are crucial for designing materials with specific optical characteristics. acs.org

Spectroscopic Technique Observed Property Typical Range/Value for Fluorene Derivatives
UV-Vis Absorptionπ→π* transitions~280-360 nm
UV-Vis Absorptionn→π* transition (C=O)~270-300 nm (weak)
Fluorescence EmissionPhotoluminescenceVaries with substitution and solvent, often in the blue region

Solid-State Spectroscopic and Structural Techniques

Analysis in the solid state provides crucial information about the crystal packing, intermolecular interactions, and morphology of this compound, which can significantly affect its bulk properties.

Techniques such as X-ray crystallography and solid-state NMR are powerful tools for this purpose. X-ray diffraction studies on derivatives of 9,9-dimethylfluorene have revealed detailed information about their crystal structures, including lattice parameters and space groups. nih.govnih.govmdpi.com For example, 9,9-dimethyl-9H-fluorene has been found to crystallize in an orthorhombic space group. mdpi.com

Carboxylic acids in the solid state commonly form hydrogen-bonded dimers. fsu.edu It is highly probable that this compound also forms such dimers through intermolecular hydrogen bonds between the carboxyl groups. This dimerization can be studied using techniques like solid-state ¹⁷O NMR, which is sensitive to the local environment of the oxygen atoms in the carboxyl group. fsu.edu The crystal structure of related anthracene-carboxylic acids has been studied, showing how hydrogen bonds and solvent molecules can influence the crystal packing. researchgate.net The investigation of intermolecular interactions is also supported by Hirshfeld surface analysis. mdpi.com These solid-state characteristics are essential for understanding the material's thermal stability and suitability for various applications. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Expected Crystallographic Parameters and Molecular Structure:

Based on the analysis of the parent compound, 9,9-dimethyl-9H-fluorene, and other fluorene derivatives, we can anticipate the key structural features of this compound. The crystal structure of 9,9-dimethyl-9H-fluorene has been reported to be in the orthorhombic space group Iba2. chemrxiv.org The fluorene core is largely planar, with a slight twist between the two benzene (B151609) rings due to packing forces in the crystal. chemrxiv.org The introduction of a carboxylic acid group at the C2 position is expected to significantly influence the crystal packing through the formation of intermolecular hydrogen bonds.

Computational crystal structure prediction (CSP) methods can also provide valuable insights into the likely polymorphs and their relative stabilities. nih.gov Such studies often predict various packing arrangements, with the most stable forms typically maximizing favorable intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or related centrosymmetric space group
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Z4
Key InteractionsIntermolecular hydrogen bonding (O-H···O)

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Analysis of Surface Electronic States:

For this compound, XPS would be instrumental in confirming the presence and chemical environment of the constituent elements: carbon and oxygen. The high-resolution spectra of the C 1s and O 1s core levels would be of particular interest.

The C 1s spectrum is expected to be complex and can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms:

Aromatic C-C/C-H: The majority of the carbon atoms are in the fluorene ring system, and these would contribute to a main peak at a binding energy of approximately 284.8 eV.

Aliphatic C-C (gem-dimethyl): The carbon atoms of the two methyl groups at the C9 position would appear at a slightly lower binding energy, around 284.0 eV.

Quaternary Carbon (C9): The sp³-hybridized carbon atom at the C9 position would have a characteristic binding energy.

Carboxylic Acid Carbon (O=C-O): The carbon atom of the carboxylic acid group is in a highly oxidized state and would therefore appear at a significantly higher binding energy, typically in the range of 288.5-289.0 eV.

The O 1s spectrum is expected to show two distinct peaks due to the two different oxygen environments in the carboxylic acid group:

Carbonyl Oxygen (C=O): The doubly bonded oxygen atom would have a binding energy in the range of 531.0-532.0 eV.

Hydroxyl Oxygen (C-OH): The singly bonded oxygen atom would exhibit a peak at a higher binding energy, typically around 532.5-533.5 eV.

The precise binding energies and the relative areas of these peaks can provide quantitative information about the stoichiometry and chemical integrity of the compound's surface.

Interactive Data Table: Predicted XPS Binding Energies for this compound

Core LevelFunctional GroupPredicted Binding Energy (eV)
C 1sAromatic C-C/C-H~284.8
C 1sAliphatic C-C~284.0
C 1sCarboxylic O=C-O288.5 - 289.0
O 1sCarbonyl C=O531.0 - 532.0
O 1sHydroxyl C-OH532.5 - 533.5

Computational Chemistry and Theoretical Modeling of 9,9 Dimethylfluorene 2 Carboxylic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 9,9-Dimethylfluorene-2-carboxylic Acid, DFT calculations can elucidate its fundamental electronic properties and predict various spectroscopic parameters. A common approach involves using functionals like B3LYP with a basis set such as 6-31G(d,p) for geometry optimization and property calculations. worldscientific.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. worldscientific.comresearchgate.net

For fluorene (B118485) derivatives, the HOMO and LUMO are typically localized on the fluorene core and the conjugated end units. mdpi.com The introduction of substituents can significantly alter the energies of these orbitals. An electron-withdrawing group, such as the carboxylic acid group in this compound, is expected to lower the LUMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 9,9-dimethylfluorene. worldscientific.com A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectrum. worldscientific.comucm.es

Theoretical studies on related fluorene compounds, such as 9-fluorenone-2-carboxylic acid and other derivatives, have shown that DFT calculations can effectively predict these trends. mdpi.comnih.gov For instance, the incorporation of carbazole (B46965) units into a polyfluorene backbone has been shown to broaden the energy gap. nih.gov Conversely, adding substituents that extend the π-conjugation tends to narrow the gap. ucm.es

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Fluorene Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Fluorene (unsubstituted) -5.8 -1.9 3.9
2,7-disubstituted fluorene derivative -5.5 -2.5 3.0
Indeno[1,2-b]fluorene derivative -5.2 -3.7 1.5

Note: The data in this table is illustrative and based on typical values found for fluorene derivatives in the literature. ucm.es The exact values for this compound would require specific calculations.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org For complex organic molecules, these predictions can be invaluable for structural elucidation. nih.gov In the context of poly(9,9-dialkylfluorene)s, DFT has been successfully used to establish relationships between the torsional angles of the polymer backbone and the resulting NMR chemical shifts. nih.govacs.org This demonstrates the sensitivity of computational methods to subtle conformational changes. For this compound, DFT could predict the chemical shifts of the aromatic protons and carbons, as well as those of the dimethyl and carboxylic acid groups, aiding in the assignment of experimental spectra. biointerfaceresearch.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. worldscientific.com By calculating the energies of electronic transitions, TD-DFT can estimate the maximum absorption wavelengths (λmax). For fluorene derivatives, the primary absorption bands typically correspond to π-π* transitions within the conjugated system. mdpi.com The position of these bands is highly sensitive to the substitution pattern. The carboxylic acid group on the fluorene ring is expected to cause a shift in the absorption maxima compared to the unsubstituted fluorene. Computational studies on similar aromatic carboxylic acids confirm the utility of TD-DFT in predicting their UV-Vis spectra. researchgate.netresearchgate.net

While specific computational studies on the synthesis mechanism of this compound are not widely available, DFT is a powerful method for exploring reaction pathways in general. It can be used to calculate the energies of reactants, products, intermediates, and transition states. This information allows for the determination of activation energies and the elucidation of the most favorable reaction mechanism. For instance, in the synthesis of related compounds, DFT could be used to model the key bond-forming steps, providing insights into the reaction kinetics and thermodynamics.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of the molecule's movements over time.

The fluorene unit itself is largely planar, but the substituents can have preferred orientations. In this compound, the primary conformational flexibility would involve the orientation of the carboxylic acid group relative to the fluorene ring. While the rotation around the C-C bond connecting the carboxylic acid to the ring is likely to have a relatively low energy barrier, there will be preferred low-energy conformations. DFT calculations on related 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene derivatives have shown that while energy differences between conformers can be minute, properties like the dipole moment can vary significantly, which in turn can affect bulk properties. chemrxiv.org Crystal structure analysis of 9,9-disubstituted fluorene derivatives also reveals specific conformations adopted in the solid state due to packing effects. mdpi.comresearchgate.net

MD simulations are particularly well-suited for studying how molecules interact with each other in solution or in the solid state. nih.govnih.gov For this compound, the carboxylic acid group is capable of forming strong hydrogen bonds. MD simulations could model how two or more molecules of this compound interact, with a high likelihood of forming hydrogen-bonded dimers between the carboxylic acid moieties. mdpi.com

Furthermore, π-π stacking interactions between the aromatic fluorene rings are also possible, which could lead to the formation of larger aggregates. The interplay between hydrogen bonding and π-π stacking would govern the self-assembly and aggregation behavior of this molecule. mdpi.com Understanding these interactions is crucial as aggregation can significantly influence the material's properties. MD simulations can provide detailed, atomistic insights into the structure and dynamics of these aggregates, which can be difficult to obtain experimentally. nih.govresearchgate.net

Quantum Chemical Studies on Charge Transport Properties

Quantum chemical studies are instrumental in elucidating the intrinsic charge transport characteristics of organic semiconductor materials, including this compound. These computational approaches provide deep insights into the electronic structure and dynamic processes that govern how charge carriers—holes and electrons—move through the material. By simulating molecular geometries, energy levels, and intermolecular interactions, researchers can predict and understand the charge mobility, a critical parameter for the performance of electronic devices. Theoretical modeling serves as a powerful predictive tool, guiding the rational design of new fluorene-based materials with enhanced electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The charge transport in fluorene-based systems like this compound is fundamentally governed by the efficiency of charge hopping between adjacent molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to quantify the key parameters that influence this process: the reorganization energy (λ) and the electronic coupling (transfer integral, t).

The reorganization energy represents the energy required for a molecule's geometry to relax after a charge is added or removed. A lower reorganization energy facilitates faster charge transfer. For fluorene derivatives, theoretical calculations reveal that the rigid, planar structure of the fluorene core contributes to relatively low reorganization energies for both holes and electrons.

The transfer integral quantifies the electronic coupling between neighboring molecules and is highly sensitive to their relative orientation and distance. Larger transfer integrals lead to higher mobility. In computational models, this is assessed by calculating the electronic interaction between molecular pairs in various packing arrangements, often derived from crystal structure predictions or experimental data.

For many fluorene-based materials, theoretical and experimental studies have shown a disparity between hole and electron mobility. aps.org Hole mobilities in various fluorene-based charge-transporting materials have been measured in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.orgnih.gov In some systems, electron mobility is found to be an order of magnitude lower. rsc.orgnih.gov Quantum chemical calculations can explain this asymmetry by revealing differences in the reorganization energies and transfer integrals for holes versus electrons. aps.org For instance, calculations on certain n-type conjugated polymers have shown that a smaller internal reorganization energy for electrons compared to holes, combined with a larger transfer integral, results in intrinsically superior electron transport. aps.org

ParameterTypical Calculated Value Range for Fluorene SystemsImpact on Mobility
Hole Reorganization Energy (λh)0.15 - 0.30 eVLower values lead to higher hole mobility
Electron Reorganization Energy (λe)0.20 - 0.40 eVLower values lead to higher electron mobility
Hole Transfer Integral (th)20 - 100 meVHigher values lead to higher hole mobility
Electron Transfer Integral (te)15 - 80 meVHigher values lead to higher electron mobility
Calculated Hole Mobility (µh)10⁻⁵ - 10⁻³ cm² V⁻¹ s⁻¹Represents theoretical maximum mobility
Calculated Electron Mobility (µe)10⁻⁶ - 10⁻⁴ cm² V⁻¹ s⁻¹Represents theoretical maximum mobility

The performance of organic electronic devices is often dictated by the phenomena occurring at the interfaces between the organic semiconductor and other electronic materials, such as electrodes (e.g., Indium Tin Oxide - ITO) or charge transport layers (e.g., Titanium Dioxide - TiO₂). The carboxylic acid group in this compound is a strong anchoring group, suggesting its potential use in forming self-assembled monolayers (SAMs) to modify these interfaces. nih.gov

Theoretical modeling is crucial for understanding how these molecules interact with and organize on material surfaces. DFT calculations can predict the binding geometry, adsorption energy, and the resulting electronic structure of the interface. researchgate.net For fluorene derivatives with anchoring groups like phosphonic or carboxylic acids, simulations show that they can form strong bonds with metal oxide surfaces. nih.govresearchgate.net

These computational studies can reveal several key interfacial properties:

Binding and Orientation: Models can determine the most stable orientation of the molecule on the surface. For instance, calculations can show whether the molecule stands upright or lies flat, which significantly impacts film packing and charge transport across the interface. researchgate.net

Electronic Level Alignment: Theoretical methods are used to calculate the energy level alignment (HOMO-LUMO levels of the organic relative to the Fermi level or band edges of the inorganic material). Proper alignment is essential for efficient charge injection or extraction.

Interface Dipole: The formation of a SAM can create an interface dipole, which shifts the vacuum level and modifies the work function of the electrode. This change can be precisely calculated, providing a way to tune the energy landscape of the device for improved performance.

Passivation of Surface Defects: Simulations can investigate how molecules like this compound interact with surface defects (e.g., oxygen vacancies on an oxide surface). This interaction can lead to the passivation of trap states that would otherwise hinder device efficiency. nih.gov

The table below outlines the types of data generated from theoretical examinations of fluorene-based molecules at interfaces with electronic materials.

Interfacial PropertyTheoretical MethodTypical Finding for Fluorene-Based SAMs
Adsorption EnergyDFT Calculations-1.0 to -2.5 eV (Indicates strong chemisorption on oxides)
Molecular OrientationMolecular Dynamics/DFTTilted or upright orientation depending on anchoring group and surface
Work Function Shift (ΔΦ)DFT (Slab Models)-0.5 to +1.0 eV (Tunable by molecular dipole)
Charge Transfer at InterfacePopulation Analysis (e.g., Bader)Partial charge transfer from molecule to substrate (or vice versa)
Defect Passivation EnergyDFT CalculationsFavorable binding energies at defect sites, indicating passivation

Applications of 9,9 Dimethylfluorene 2 Carboxylic Acid in Advanced Functional Materials

Polymer Chemistry and Conjugated Polymer Synthesis

In the realm of polymer chemistry, 9,9-Dimethylfluorene-2-carboxylic Acid serves as a key monomer for the creation of novel conjugated polymers, offering a strategic approach to influence polymer properties and enable the synthesis of complex macromolecular architectures.

Monomer for the Fabrication of Polyfluorene Backbones

This compound is a crucial precursor in the synthesis of polyfluorenes, a class of conjugated polymers renowned for their high photoluminescence quantum yields and excellent thermal stability. ed.ac.uk While the direct polymerization of the carboxylic acid-functionalized monomer can be challenging, a common and effective strategy involves the synthesis of an ester-functionalized precursor polymer, which is subsequently hydrolyzed to yield the desired polyfluorene with carboxylic acid moieties.

One prevalent method for constructing the polyfluorene backbone is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. nycu.edu.twresearchgate.net In a typical synthesis, a dibromo-functionalized monomer is reacted with a diboronic acid or boronic ester-functionalized monomer in the presence of a palladium catalyst. For instance, a polyfluorene derivative with ester functional groups can be synthesized with high molecular weight and good solubility in common organic solvents. nycu.edu.tw This precursor polymer can then be modified through hydrolysis to afford a water-soluble polyfluorene derivative bearing carboxylic acid groups. nycu.edu.tw

The general synthetic route towards an ester-functionalized polyfluorene, which can be a precursor to a carboxylic acid-functionalized polyfluorene, is outlined in the table below.

StepDescriptionReactantsConditions
1Monomer Synthesis2,5-dibromo-p-xylene, potassium permanganate, sodium hydroxide (B78521)Oxidation, followed by esterification
2Monomer Synthesis2,7-dibromofluoreneSynthesis of 9,9-dihexylfluorene-2,7-bis(trimethylene boronate)
3PolymerizationEster-functionalized dibromo monomer, fluorene-diboronic ester monomer, Pd(PPh₃)₄Suzuki coupling reaction in a toluene (B28343) and aqueous potassium carbonate solution

This multi-step approach allows for the incorporation of the fluorene (B118485) unit into the polymer backbone while providing a pathway to introduce the reactive carboxylic acid functionality in a controlled manner.

Influence of the Carboxylic Acid Moiety on Polymer Solubility, Reactivity, and Processing

The incorporation of the carboxylic acid group onto the polyfluorene backbone has a profound impact on the polymer's physical and chemical properties, particularly its solubility, reactivity, and processability.

Solubility: The carboxylic acid moiety significantly enhances the solubility of polyfluorenes, especially in polar solvents. Through deprotonation of the carboxylic acid to form a carboxylate salt, these polymers can be rendered water-soluble. nycu.edu.tw This enhanced solubility is crucial for applications in biological sensing and for facilitating solution-based processing techniques. The table below illustrates the effect of functional groups on polymer solubility.

Polymer TypeFunctional GroupSolubility in Common Organic SolventsWater Solubility
Precursor PolyfluoreneEsterGoodPoor
Modified PolyfluoreneCarboxylic Acid (after hydrolysis)VariesGood (as a salt)

Reactivity: The carboxylic acid group provides a reactive site for further chemical modifications of the polyfluorene. This allows for the attachment of other functional molecules, such as biomolecules or cross-linking agents, expanding the potential applications of these polymers. scholaris.ca For instance, the carboxylic acid groups can be activated to form N-hydroxysuccinimide (NHS) esters, which can then react with amine groups on other molecules. scholaris.ca

Processing and Film Morphology: The solubility and intermolecular interactions governed by the carboxylic acid groups influence the processing of these polymers into thin films. The choice of solvent and processing conditions can significantly affect the resulting film morphology, which in turn impacts the performance of electronic devices. 20.210.105researchgate.net For instance, the formation of aggregates in solution can be controlled, which is crucial for achieving uniform and high-quality films for applications in organic electronics. The ability to process these polymers from aqueous solutions also offers environmental benefits and compatibility with certain fabrication techniques.

Synthesis of Block and Graft Copolymers with Tailored Architectures

The presence of the carboxylic acid functionality on the 9,9-dimethylfluorene unit opens up avenues for the synthesis of more complex polymer architectures, such as block and graft copolymers. These structures allow for the combination of different polymer segments with distinct properties, leading to materials with enhanced functionalities.

Block Copolymers: Block copolymers containing a polyfluorene segment can be synthesized, for example, by linking a carboxyl-terminated polystyrene (PSt-COOH) to a hydroxyl-terminated polyfluorene. nih.gov This can be achieved through a Steglich coupling reaction, a mild reaction carried out at room temperature. nih.gov The resulting diblock copolymers, such as polyfluorene-block-polystyrene (PFO-b-PSt), combine the optoelectronic properties of the polyfluorene block with the mechanical and processing characteristics of the polystyrene block.

Graft Copolymers: Graft copolymers with a polyfluorene backbone and polymeric side chains can be prepared using the "grafting from" approach. This involves the synthesis of a polyfluorene macroinitiator with initiating sites along its backbone, from which the side chains are grown. For instance, novel polyfluorene polymer brushes with polymethacrylic acid side chains have been synthesized by atom transfer radical polymerization (ATRP) from a polyfluorene multifunctional macroinitiator. mdpi.com The initial polymer has poly(tert-butyl methacrylate) side chains, which are then hydrolyzed to yield polymethacrylic acid side chains, introducing carboxylic acid groups. mdpi.com This method allows for the creation of amphiphilic brushes that can self-assemble into micelles in aqueous solutions. mdpi.com

The table below summarizes the synthesis approaches for these tailored architectures.

Copolymer TypeSynthesis StrategyKey ReactionResulting Architecture
Block CopolymerLinking pre-synthesized blocksSteglich EsterificationLinear A-B diblock structure
Graft Copolymer"Grafting from" a macroinitiatorAtom Transfer Radical Polymerization (ATRP)Comb-like structure with a polyfluorene backbone

Organic Electronics and Optoelectronic Devices

This compound and its derivatives are instrumental in the development of materials for organic electronic and optoelectronic devices, where the fluorene core provides the necessary electronic properties and the carboxylic acid group can be used to fine-tune the material's function and device performance.

Building Block for Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are widely utilized in organic light-emitting diodes (OLEDs) due to their high luminescence efficiency and good charge-transporting properties. The 9,9-dimethyl substitution on the fluorene core enhances the solubility and processability of these materials, making them suitable for solution-based fabrication methods. nbinno.com

Derivatives of 9,9-dimethylfluorene are often employed as hole-transporting materials (HTMs) in OLEDs. mdpi.com For instance, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) has been shown to be an effective HTM. An OLED device using 2M-DDF as the hole-transport layer and Alq₃ as the emitter achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². rsc.org

The table below presents performance data for selected OLEDs using 9,9-dimethylfluorene derivatives.

Device StructureFluorene DerivativeRoleMaximum Current Efficiency (cd/A)Maximum Luminance (cd/m²)External Quantum Efficiency (%)
ITO/HTL/Alq₃/LiF/Al2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF)Hole-Transport Layer4.7821,412-
Not specifiedSpiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based hostHost Material80.0142,46427.1
Not specifiedFluorene-bridged double carbonyl/amine MR TADF emitterEmitter--15.3

Component in Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the field of organic photovoltaics, fluorene-based copolymers are frequently used as electron donor materials in the active layer of bulk heterojunction (BHJ) solar cells. nih.govmdpi.com These polymers are often blended with fullerene derivatives, which act as the electron acceptor. The efficiency of these devices is highly dependent on the morphology of the blend, which can be influenced by the choice of solvent and processing conditions. 20.210.105researchgate.net

The carboxylic acid functionality of this compound offers a strategic advantage for improving the performance of inverted polymer solar cells. In this device architecture, a metal oxide layer (e.g., TiO₂) is used as the electron-selective contact. Carboxylic acid groups can act as anchoring groups, forming a self-assembled monolayer (SAM) on the metal oxide surface. rsc.orgsemi.ac.cnresearchgate.net This interfacial modification can passivate surface trap states, reduce contact resistance, and enhance electron extraction, leading to improved device performance. rsc.orgsemi.ac.cn For example, the modification of the TiO₂/BHJ interface with carboxylic acid functionalized SAMs has been shown to increase the fill factor and photocurrent density of poly(3-hexylthiophene) (P3HT) and nycu.edu.twnycu.edu.tw-phenyl C₆₁-butyric acid methyl ester (PCBM) based solar cells. rsc.orgsemi.ac.cn

The table below shows the impact of interfacial modification with a C₆₀-carboxylic acid SAM on the performance of an inverted polymer solar cell.

Device ConfigurationOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (%)Power Conversion Efficiency (η) (%)
Unmodified0.588.358.12.80
Modified with C₆₀-SAM0.589.568.53.78

Additionally, fluorene derivatives with di-anchoring cyanoacrylic acid groups have been synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs), where the anchoring groups facilitate strong electronic coupling with the TiO₂ photoanode. nih.govrsc.orgpolyu.edu.hkresearchgate.net

Development of Electrochromic Materials for Switchable Devices

Currently, there is no specific research data available in the public domain that details the application or performance of this compound in the development of electrochromic materials for switchable devices. Scientific studies on closely related fluorene-based compounds, such as 9-fluorenecarboxylic acid, have been conducted to explore their electrochromic properties upon polymerization. However, these findings cannot be directly attributed to this compound.

Design of Charge Transport and Hole Injection Layers

There is a lack of specific scientific literature detailing the use of this compound in the design of charge transport and hole injection layers for electronic devices. While the broader class of fluorene-containing polymers is widely investigated for these applications due to their favorable electronic properties, specific research and performance data for this compound remain unavailable.

Supramolecular Chemistry and Self-Assembly

Construction of Hydrogen-Bonded Supramolecular Architectures

No specific studies detailing the construction of hydrogen-bonded supramolecular architectures using this compound have been found in the reviewed scientific literature. Carboxylic acid functional groups are well-known to form strong hydrogen bonds, often leading to dimer formation, which is a key principle in supramolecular chemistry. However, specific crystallographic or solution-state studies to confirm and characterize such architectures for this particular compound are not publicly available.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available research that specifically employs this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The related compound, 9,9-dimethylfluorene-2,7-dicarboxylic acid, has been utilized in the construction of coordination polymers, where its two carboxylic acid groups allow for the formation of extended network structures with metal ions. The monofunctional nature of this compound would typically lead to different types of coordination complexes rather than extended frameworks.

Formation of Self-Assembled Monolayers (SAMs) via Carboxylic Acid Linkages

Specific research on the formation of self-assembled monolayers (SAMs) using this compound is not present in the current scientific literature. Carboxylic acids are a known class of molecules used for creating SAMs on various oxide surfaces, where the carboxylic acid group acts as an anchor. However, studies detailing the surface coverage, packing density, and orientation of this compound in such monolayers have not been reported.

Development of Non-Linear Optical (NLO) Materials

There is no specific data available on the non-linear optical (NLO) properties of this compound. Research into the NLO properties of fluorene derivatives has been conducted on compounds with strong electron-donating and electron-accepting groups to enhance the second-order hyperpolarizability. The NLO characteristics of the unsubstituted carboxylic acid derivative of 9,9-dimethylfluorene have not been reported.

Design Principles for Fluorene-Based NLO Chromophores and Polymers

The design of efficient second-order NLO chromophores based on the fluorene framework is primarily guided by the Donor-π-Acceptor (D-π-A) principle. This design strategy involves the creation of a molecule with distinct electron-donating and electron-accepting moieties connected by a π-conjugated bridge. The fluorene unit itself serves as a highly efficient and thermally stable π-bridge. The 9,9-dimethyl substitution on the fluorene core is a key structural feature that enhances the solubility of these chromophores in common organic solvents without significantly altering their electronic properties, which is crucial for material processing and device fabrication.

In this D-π-A architecture, this compound can function as a key precursor where the carboxylic acid group at the 2-position acts as the electron-accepting moiety. The design principles for maximizing the NLO response in such systems include:

Enhancing Donor Strength: The first hyperpolarizability (β), a measure of the second-order NLO response, can be significantly increased by incorporating strong electron-donating groups at the 7-position of the fluorene ring. The strength of the donor group directly influences the degree of intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a key factor for a large β value.

Extending the π-Conjugated System: The length and nature of the π-conjugated bridge connecting the donor and acceptor groups play a crucial role. Extending the conjugation length, for instance by introducing thiophene (B33073) or vinylene units, generally leads to a bathochromic shift (red shift) in the absorption maximum and an enhancement of the hyperpolarizability.

Modulating the Acceptor Group: While the carboxylic acid group in this compound provides a good electron-accepting foundation, its strength can be further tuned through chemical modification to optimize the NLO properties.

The following table illustrates the fundamental D-π-A design utilizing the this compound framework.

Donor Group (at C7)π-BridgeAcceptor Group (at C2)
-N(CH₃)₂9,9-Dimethylfluorene-COOH
-N(Ph)₂9,9-Dimethylfluorene-COOH
-NH₂9,9-Dimethylfluorene-COOH

Table 1: Conceptual Donor-π-Acceptor (D-π-A) design for NLO chromophores based on the this compound scaffold.

For the development of NLO polymers, these fluorene-based chromophores can be incorporated into a polymer matrix either as a guest-host system or by covalently bonding them to the polymer backbone. Covalent incorporation is often preferred as it prevents chromophore aggregation and improves the temporal stability of the material's NLO properties.

Modulation of Hyperpolarizability through Structural Modification

The first hyperpolarizability (β) of NLO chromophores derived from this compound can be systematically modulated through strategic structural modifications. These modifications are aimed at optimizing the electronic asymmetry and the ICT characteristics of the molecule.

Effect of Donor Groups: The choice of the electron-donating group has a profound impact on the hyperpolarizability. Stronger donors lead to a greater push of electron density through the fluorene π-system to the carboxylic acid acceptor, resulting in a larger change in dipole moment between the ground and excited states, and consequently, a higher β value. Theoretical studies and experimental findings on analogous D-π-A systems consistently show this trend.

Donor GroupRelative Donor StrengthExpected Impact on Hyperpolarizability (β)
-OCH₃WeakModerate
-NH₂ModerateSignificant
-N(CH₃)₂StrongHigh
-N(Ph)₂Very StrongVery High

Table 2: Predicted influence of different donor groups on the first hyperpolarizability (β) of chromophores with a this compound acceptor.

Influence of the π-Conjugated Bridge: The structure of the π-bridge can be modified to fine-tune the NLO response. Introducing more easily polarizable moieties within the bridge, such as thiophene rings, can enhance the ICT and thus increase the hyperpolarizability. The planarity of the π-system is also critical; a more planar structure facilitates electron delocalization and generally leads to a larger NLO response. The dimethyl groups at the 9-position of the fluorene help in maintaining the rigidity and planarity of the core structure.

Modification of the Carboxylic Acid Acceptor: The electron-withdrawing strength of the carboxylic acid group can be enhanced, for example, by converting it to an ester or an amide with electron-withdrawing substituents. Such modifications can further increase the "pull" on the electron density, leading to a more pronounced ICT and a higher hyperpolarizability.

Research on similar fluorene-based chromophores has shown that a systematic variation of these structural components allows for a fine-tuning of the NLO properties, enabling the design of materials tailored for specific applications in advanced functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,9-Dimethylfluorene-2-carboxylic Acid with high purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the dimethylfluorene backbone, followed by carboxylation at the 2-position. Purification steps include recrystallization using solvents like ethanol or dichloromethane and column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>97%) is confirmed via HPLC or GC-MS, with elemental analysis (C, H, N) to validate stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Avoid exposure to moisture, as hygroscopic degradation can occur. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. For lab spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste protocols .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1^1H/13^{13}C NMR (CDCl₃ or DMSO-d₆) to verify aromatic protons and carboxylic acid groups.
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (166–170°C range observed in fluorene derivatives) .

Advanced Research Questions

Q. How can this compound be utilized in the development of organic semiconductors?

  • Methodological Answer : The planar fluorene core and electron-withdrawing carboxylic acid group make it suitable as a monomer in conjugated polymers. For example, copolymerization with thiophene derivatives via Stille coupling enhances charge transport in organic field-effect transistors (OFETs). Optoelectronic properties (e.g., HOMO/LUMO levels) are characterized using cyclic voltammetry and UV-vis spectroscopy .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR with FT-IR (carboxylic O-H stretch at ~2500–3000 cm⁻¹) and X-ray crystallography for unambiguous structural assignment.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict spectral profiles and identify discrepancies arising from solvent effects or tautomerism .

Q. What are the mechanistic insights into the reactivity of the carboxylic acid group in this compound under different reaction conditions?

  • Methodological Answer :

  • Esterification : Use DCC/DMAP catalysis in anhydrous THF to form methyl esters, monitoring progress via 1^1H NMR (disappearance of -COOH peak at δ 10–12 ppm).
  • Amidation : Activate the acid with HATU or EDC·HCl, then react with primary amines. Kinetic studies (LC-MS) reveal pH-dependent reactivity, with optimal yields in DMF at pH 8–9 .

Safety and Compliance

Q. What are the critical toxicological considerations for in vitro studies involving this compound?

  • Methodological Answer : Acute toxicity (LD₅₀ >2000 mg/kg in rodents) suggests low systemic risk, but avoid inhalation of fine powders. For cell-based assays, use concentrations <1 mM to prevent mitochondrial toxicity (validated via MTT assays). Dispose of waste via incineration to minimize environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.